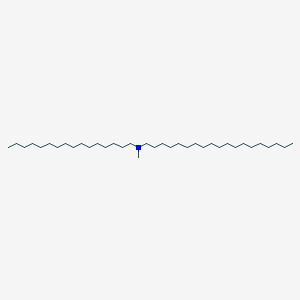

N-hexadecyl-N-methyl-1-nonadecanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octadecyl-hexadecyl dimethyl amine is a tertiary amine that plays a crucial role in the production of various surfactants. This compound is a critical chemical intermediate in the synthesis of quaternary ammonium salts, which are extensively used across multiple industrial sectors . It is known for its applications in the daily chemical, washing industry, textile, oil field, and other industries due to its properties such as anti-corrosion, sterilization, washing, softening, anti-static, and emulsification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octadecyl-hexadecyl dimethyl amine can be synthesized through the reaction of octadecylamine or hexadecylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the amine with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .

Industrial Production Methods

In industrial settings, the production of octadecyl-hexadecyl dimethyl amine involves large-scale alkylation processes. The amines are reacted with alkylating agents in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Octadecyl-hexadecyl dimethyl amine undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form amine oxides.

Substitution: Reacts with halogenated compounds to form quaternary ammonium salts.

Reduction: Can be reduced to primary or secondary amines under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Substitution: Alkyl halides such as benzyl chloride are used in the presence of a base.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products Formed

Amine Oxides: Formed through oxidation, used as surfactants and foaming agents.

Quaternary Ammonium Salts: Formed through substitution reactions, used in disinfectants and fabric softeners.

Applications De Recherche Scientifique

Octadecyl-hexadecyl dimethyl amine has a wide range of scientific research applications:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

Biology: Plays a role in the modulation of root morphogenesis in plants via jasmonic acid signaling.

Industry: Used in the production of detergents, fabric softeners, and anti-static agents.

Mécanisme D'action

The mechanism of action of octadecyl-hexadecyl dimethyl amine involves its interaction with molecular targets such as cell membranes and proteins. In plants, it modulates root development by affecting cell division and elongation, likely through the jasmonic acid signaling pathway . In industrial applications, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Dimethyldodecylamine

- N,N-Dimethyltetradecylamine

- N,N-Dimethyldecylamine N-oxide

- Benzyldimethyltetradecylammonium chloride dihydrate

Uniqueness

Octadecyl-hexadecyl dimethyl amine is unique due to its long alkyl chain, which imparts superior surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and anti-static properties .

Propriétés

Formule moléculaire |

C36H75N |

|---|---|

Poids moléculaire |

522.0 g/mol |

Nom IUPAC |

N-hexadecyl-N-methylnonadecan-1-amine |

InChI |

InChI=1S/C36H75N/c1-4-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-37(3)35-33-31-29-27-25-23-19-17-15-13-11-9-7-5-2/h4-36H2,1-3H3 |

Clé InChI |

ZLMPSLRUOQIVKA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)

![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)

![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)